N-(7-amino-3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide
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Overview
Description
N-(7-amino-3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide is a complex organic compound characterized by its benzofuran core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-amino-3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
Types of Reactions:
Oxidation: The hydroxyl group in the benzofuran ring can undergo oxidation to form corresponding ketones or quinones.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(7-amino-3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-amino-3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(7-amino-3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide derivatives: These include compounds with different substituents on the benzofuran ring or modifications to the acetamide group.
Other Benzofuran Derivatives: Compounds like 7-amino-3-hydroxybenzofuran and its analogs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(7-amino-3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-5(13)12-6-2-7-9(14)4-15-10(7)8(11)3-6/h2-3,9,14H,4,11H2,1H3,(H,12,13) |
InChI Key |
VCMZBFJBPLGWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C1)N)OCC2O |
Origin of Product |
United States |
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